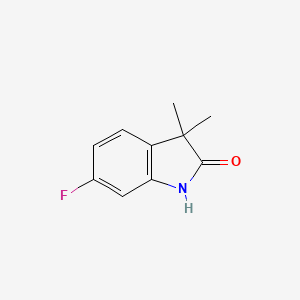![molecular formula C8H14Br2N2OS B2947389 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide CAS No. 92504-83-1](/img/structure/B2947389.png)
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide” has a CAS Number of 92504-83-1 . It has a molecular weight of 346.09 and its IUPAC name is 4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide . The InChI code for this compound is 1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8 (13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H .
Molecular Structure Analysis
The molecular structure of this compound involves a morpholine ring attached to a 1,3-thiazol-2-yl group via a bromomethyl bridge . The presence of both nitrogen and sulfur in the heterocyclic rings may contribute to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用
Synthesis and Chemical Reactions
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide is involved in a variety of chemical syntheses and reactions, demonstrating its versatility in organic chemistry. For example, it has been used in the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones through reactions with ethyl bromoacetate and ethyl 2-bromopropionate. This process showcases its utility in creating cyclic derivatives with potential for further chemical modification and exploration in various fields of chemistry (Jagodziński, Wesołowska, & Sośnicki, 2000). Additionally, its derivatives have been synthesized for applications in inhibiting chalcopyrite aqueous oxidation, indicating its role in corrosion inhibition and potentially in the mining and metals industry (Chirita, Duinea, Sarbu, Birsa, Baibarac, Sava, & Matei, 2020).
Antimicrobial Activities
Compounds derived from 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide have shown promising antimicrobial activities. The synthesis of linezolid-like molecules and evaluation of their antimicrobial activities highlights the potential of these derivatives as antibacterial agents. The study revealed that these compounds exhibit good antitubercular activities, suggesting their potential use in developing treatments for bacterial infections, particularly tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Inhibition of Phosphoinositide 3-Kinase
Further research into the applications of 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This discovery opens up avenues for the development of new therapeutic agents targeting PI3K, which plays a critical role in various cellular processes, including growth, proliferation, and survival. Such inhibitors have potential applications in the treatment of cancer and other diseases where PI3K signaling is dysregulated (Alexander, Balasundaram, Batchelor, et al., 2008).
Antioxidant Activities
Compounds containing 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide have also been explored for their antioxidant properties. For instance, bromophenols derived from red algae, containing similar structural motifs, have demonstrated potent antioxidant activity in both biochemical and cellular assays. These findings suggest the potential of such compounds in developing antioxidant therapies, which could mitigate oxidative stress-related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHSNFKJBLDSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NCC(S2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)
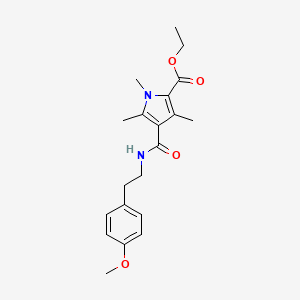
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
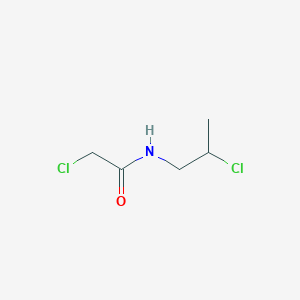
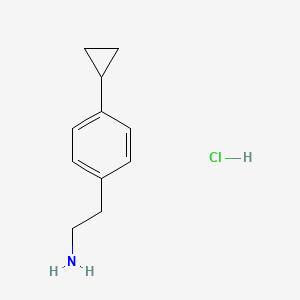
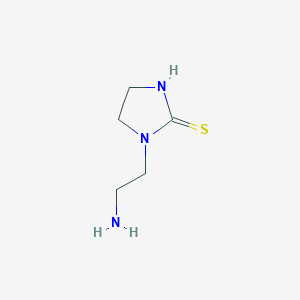
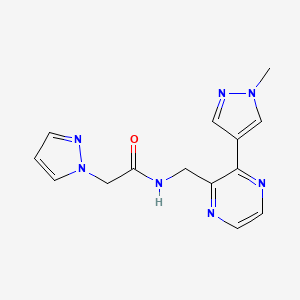
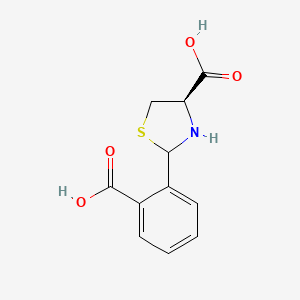
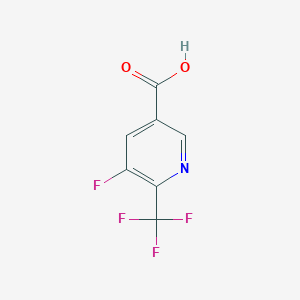
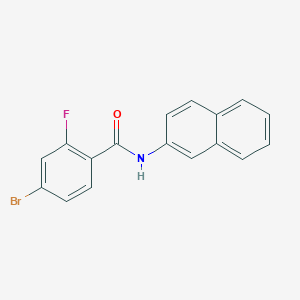
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
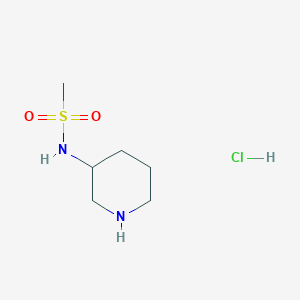
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
